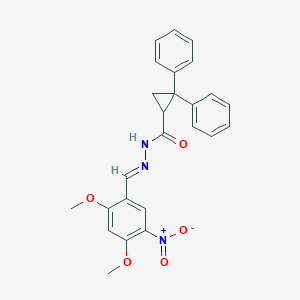
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as DDC, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in various metabolic pathways. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to exhibit antiviral activity against herpes simplex virus type 1. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of activities that make it useful for various scientific research applications. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide. One potential direction is the further investigation of its mechanism of action and its potential use as a therapeutic agent for various diseases. Another potential direction is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may also be an area of future research.
Méthodes De Synthèse
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,4-dimethoxy-5-nitrobenzaldehyde and hydrazine hydrate to form N'-(2,4-dimethoxy-5-nitrobenzylidene) hydrazine. The second step involves the reaction of N'-(2,4-dimethoxy-5-nitrobenzylidene) hydrazine with 2,2-diphenylcyclopropanecarboxylic acid chloride to form this compound.
Propriétés
IUPAC Name |
N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-32-22-14-23(33-2)21(28(30)31)13-17(22)16-26-27-24(29)20-15-25(20,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,16,20H,15H2,1-2H3,(H,27,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONIBVLMVEQAS-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

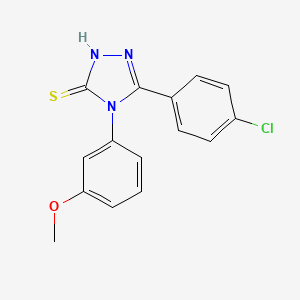
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5708420.png)
![N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5708427.png)


![ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5708460.png)
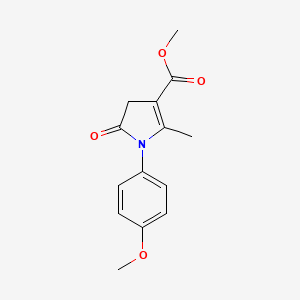
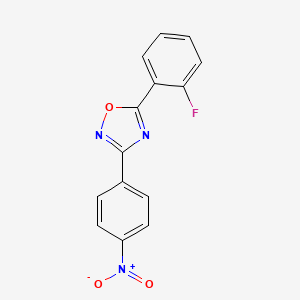
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)
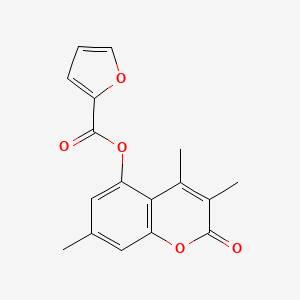
![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)
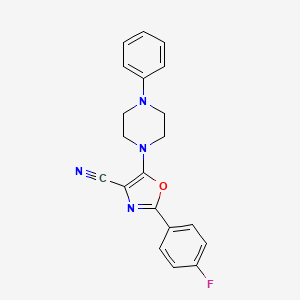
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
